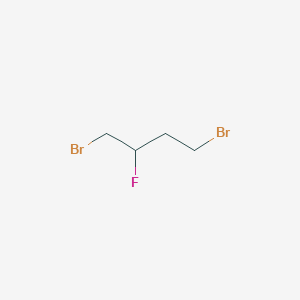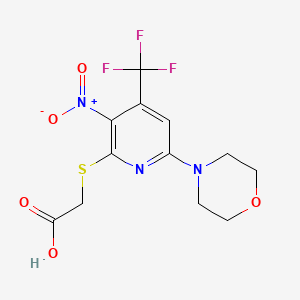
2,4-Dichloro-6,7-diméthoxyquinoléine
Vue d'ensemble
Description
“2,4-Dichloro-6,7-dimethoxyquinoline” is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .
Synthesis Analysis
The synthesis of “2,4-Dichloro-6,7-dimethoxyquinoline” involves a reaction mixture containing quinazolinediones and POCl . The mixture is refluxed for several hours to yield the product .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6,7-dimethoxyquinoline” can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (12)14-9 (5)11/h3-4H,1-2H3 .
Chemical Reactions Analysis
“2,4-Dichloro-6,7-dimethoxyquinoline” is used as a reactant in the preparation of various bioactive compounds . For example, it can be used to prepare 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, 2,4-diamino-6,7-dimethoxy quinazolines, and 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline .
Physical And Chemical Properties Analysis
“2,4-Dichloro-6,7-dimethoxyquinoline” is a solid substance . It has a molecular weight of 258.1 . The IUPAC name is 2,4-dichloro-6,7-dimethoxyquinoline and the InChI code is 1S/C11H9Cl2NO2/c1-15-9-3-6-7 (12)4-11 (13)14-8 (6)5-10 (9)16-2/h3-5H,1-2H3 .
Applications De Recherche Scientifique
Synthèse de composés bioactifs
2,4-Dichloro-6,7-diméthoxyquinoléine : est utilisé comme réactif dans la synthèse de divers composés bioactifs potentiels. Ces composés ont des applications diverses en chimie médicinale, telles que le développement de nouveaux produits pharmaceutiques .
Préparation de dérivés de quinazoline
Ce composé sert de précurseur à la préparation de la 2-chloro-4,6,7-triméthoxyquinazoline et de la 2-chloro-6,7-diméthoxy-4(3H)-quinazolinone. Ces dérivés sont importants pour étudier la relation structure-activité dans la découverte de médicaments .
Recherche sur l’inhibiteur de G9a
Les dérivés de la quinoléine, y compris la This compound, ont été étudiés pour leur capacité à inhiber G9a, une méthyltransférase d’histones. Les inhibiteurs de G9a sont recherchés pour leurs effets thérapeutiques potentiels contre le cancer et d’autres maladies .
Recherche et développement chimiques
En tant qu’entité chimique, la This compound est un matériau précieux dans la recherche et le développement chimiques. Elle est utilisée pour la synthèse de structures chimiques plus complexes et dans l’étude des réactions chimiques .
Applications en science des matériaux
En science des matériaux, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques, en tirant parti de la structure unique du groupement quinoléine .
Chimie analytique
This compound : peut également être utilisé comme composé standard ou de référence en chimie analytique pour calibrer les instruments ou valider les méthodes analytiques .
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-6,7-dimethoxyquinoline is G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . This compound is known to inhibit G9a, thereby affecting the installation of histone methylation marks .
Mode of Action
2,4-Dichloro-6,7-dimethoxyquinoline interacts with its target, G9a, by acting as a potent, substrate competitive inhibitor . It competes with the substrate of G9a for the active site, thereby preventing the normal enzymatic activity of G9a .
Biochemical Pathways
The inhibition of G9a by 2,4-Dichloro-6,7-dimethoxyquinoline affects the methylation of histone H3 at lysine 9 (H3K9), a key biochemical pathway involved in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, impacting various biological pathways .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-6,7-dimethoxyquinoline’s action primarily involve changes in gene expression due to altered H3K9 methylation . This can potentially affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Safety and Hazards
Orientations Futures
“2,4-Dichloro-6,7-dimethoxyquinoline” is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . Future research could focus on exploring its potential applications in the field of medicinal chemistry, particularly as a substrate competitive inhibitor of G9a .
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-6,7-dimethoxyquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of certain methyltransferases, including G9a and GLP (G9a-like protein) . These enzymes are involved in the methylation of histone proteins, which is a crucial process in the regulation of gene expression. The interaction between 2,4-Dichloro-6,7-dimethoxyquinoline and these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity.
Cellular Effects
The effects of 2,4-Dichloro-6,7-dimethoxyquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of G9a and GLP leads to changes in histone methylation patterns, which can alter gene expression profiles and impact cellular functions such as proliferation, differentiation, and apoptosis . Additionally, 2,4-Dichloro-6,7-dimethoxyquinoline has been shown to affect the expression of non-histone proteins, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6,7-dimethoxyquinoline exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of G9a and GLP by occupying the substrate binding site of these enzymes, preventing the methylation of histone and non-histone proteins . This inhibition leads to changes in gene expression and cellular function. Additionally, 2,4-Dichloro-6,7-dimethoxyquinoline may interact with other proteins and enzymes, contributing to its overall biochemical activity.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6,7-dimethoxyquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular functions. At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, indicating that careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
2,4-Dichloro-6,7-dimethoxyquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these pathways is essential for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6,7-dimethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biochemical activity .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6,7-dimethoxyquinoline affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2,4-dichloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGWEFGNYKPEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728319 | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72407-17-1 | |
| Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)







![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)


